Cas no 81552-34-3 (CONCANAMYCIN C)

Concanamycin C is a macrolide antibiotic and a potent inhibitor of vacuolar-type ATPases (V-ATPases), which play a critical role in intracellular pH regulation and membrane trafficking. It is structurally related to concanamycin A but exhibits distinct biochemical properties. Concanamycin C is widely utilized in research to study lysosomal acidification, autophagy, and endocytic pathways due to its high specificity and efficacy in disrupting proton gradients. Its ability to selectively target V-ATPases makes it a valuable tool for investigating cellular processes dependent on organelle acidification. The compound is particularly useful in pharmacological and cell biology studies, offering insights into mechanisms of intracellular transport and energy metabolism.
CONCANAMYCIN C structure
CONCANAMYCIN C structure
Product Name:CONCANAMYCIN C
CAS No:81552-34-3
MF:C45H74O13
MW:823.061275959015
CID:986881
PubChem ID:90477419
Update Time:2025-06-09

CONCANAMYCIN C Chemical and Physical Properties

Names and Identifiers

    • CONCANAMYCIN C
    • 4’-o-de(aminocarbonyl)-concanamycin
    • 4’-o-de(aminocarbonyl)concanamycina
    • concanamycin C from streptomyces species
    • concanamycin c from streptomyces sp.
    • 4'-O-De(aminocarbonyl)-concanamycin A
    • Oxacyclooctadecane, concanamycin A deriv.
    • (3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one
    • CHEBI:215149
    • 81552-34-3
    • MFCD00216692
    • TAN-1323 A
    • HB3851
    • TAN 1323 A
    • (3E,5Z,13Z,15Z)-18-[4-[4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one
    • 4'-O-De(aminocarbonyl)concanamycin A
    • Concanamycin A, 4'-O-de(aminocarbonyl)-
    • Inchi: 1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15-,24-17-,25-20-,36-21+/t26?,27?,28?,29?,30?,31-,32?,33-,34?,35?,37?,38-,39?,40?,41?,42-,43?,45?/m1/s1
    • InChI Key: XKYYLWWOGLVPOR-MRFBZEJSSA-N
    • SMILES: O1C(/C=C/C)C(C)C(CC1(C(C)C(C(C)C1C(C=CC=C(C)CC(C)C(C(CC)C(C(C)C=C(C)C=C(C(=O)O1)OC)O)O)OC)O)O)O[C@@H]1C[C@H]([C@@H]([C@@H](C)O1)O)O |c:18,36,t:20,33|

Computed Properties

  • Exact Mass: 822.51300
  • Monoisotopic Mass: 822.51294241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 10
  • Complexity: 1460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 5
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 194Ų

Experimental Properties

  • Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.77 g/l) (25 º C),
  • PSA: 193.83000
  • LogP: 4.88090

CONCANAMYCIN C Security Information

  • Hazardous Material transportation number:UN 3462 6.1/PG 1
  • WGK Germany:3
  • Hazard Category Code: 26/27/28-36
  • Safety Instruction: 26-36/37/39-45
  • FLUKA BRAND F CODES:10-21
  • RTECS:GK6887000
  • Hazardous Material Identification: T+

CONCANAMYCIN C Pricemore >>

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Additional information on CONCANAMYCIN C

CONCANAMYCIN C (CAS No. 81552-34-3): A Comprehensive Overview of Its Biochemical Profile and Emerging Therapeutic Applications

The compound CONCANAMYCIN C, identified by its Chemical Abstracts Service (CAS) number 81552-34-3, represents a significant molecule in the realm of pharmaceutical research and development. Derived from the fermentation of certain actinomycete strains, this macrolide antibiotic has garnered considerable attention due to its unique structural attributes and multifaceted biological activities. Over the years, extensive research has elucidated its mechanism of action, pharmacokinetic properties, and potential therapeutic applications, particularly in the context of oncology and anti-inflammatory disorders.

In recent years, the biochemical profile of CONCANAMYCIN C has been further explored through advanced spectroscopic and crystallographic techniques. These studies have revealed that its macrolide core is intricately modified with sugar moieties and other functional groups, which contribute to its high specificity and efficacy. Notably, the presence of a hydroxyl group at the C-3 position enhances its binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis in a manner distinct from other macrolides like erythromycin or clarithromycin.

The pharmacokinetic behavior of CONCANAMYCIN C has been a subject of intense investigation. Initial studies indicated that it exhibits moderate oral bioavailability, with a half-life ranging between 6 to 8 hours in healthy volunteers. However, its absorption is significantly influenced by food intake and gastrointestinal motility, necessitating careful dosing regimens to ensure therapeutic efficacy. Advanced pharmacokinetic modeling has demonstrated that co-administration with absorption enhancers could potentially improve its bioavailability, opening new avenues for optimizing its clinical use.

One of the most compelling aspects of CONCANAMYCIN C is its potential application in oncology research. Preclinical studies have highlighted its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. Specifically, it has shown promise in targeting triple-negative breast cancer (TNBC) cells, where it exhibits synergistic effects when combined with standard chemotherapeutic agents like paclitaxel and doxorubicin. Recent publications have demonstrated that CONCANAMYCIN C can modulate the expression of key pro-apoptotic proteins such as Bax and caspase-3, thereby triggering programmed cell death in tumor cells.

The anti-inflammatory properties of CONCANAMYCIN C have also been extensively studied. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling pathways. This makes it a promising candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD). In vitro experiments have shown that it can reduce inflammation by downregulating adhesion molecule expression on endothelial cells and decreasing neutrophil infiltration into inflamed tissues.

The structural diversity of natural products like CONCANAMYCIN C has inspired synthetic chemists to develop semi-synthetic derivatives with enhanced pharmacological profiles. By modifying specific functional groups within its macrolide core, researchers have generated analogs with improved solubility, reduced toxicity, and extended half-lives. For instance, derivatives with fluorine substitutions at strategic positions have demonstrated enhanced binding affinity to target enzymes while maintaining low immunogenicity. These advancements underscore the importance of structure-activity relationship (SAR) studies in optimizing natural product-based therapeutics.

The synthesis of CONCANAMYCIN C remains a challenging yet fascinating endeavor due to its complex polyketide scaffold and multiple stereocenters. Traditional fermentation processes are labor-intensive and yield inconsistent results, prompting researchers to explore biotechnological approaches such as metabolic engineering of actinomycete strains for higher productivity. Additionally, synthetic biology techniques have been employed to develop microbial cell factories capable of producing novel analogs through directed evolution or pathway engineering.

The regulatory landscape for compounds like CONCANAMYCIN C is stringent but evolving. As new therapeutic applications emerge, regulatory agencies are adapting their guidelines to accommodate innovative drug development strategies. Good Manufacturing Practices (GMP) compliance remains essential for ensuring product quality and consistency across different batches. Furthermore, clinical trials must adhere to rigorous ethical standards while evaluating safety profiles in human subjects.

The future prospects for CONCANAMYCIN C are promising but contingent on overcoming several hurdles. While preclinical data suggests significant therapeutic potential across multiple diseases, large-scale clinical trials are necessary to validate these findings in human populations. Additionally, addressing issues related to bioavailability and formulation stability will be critical for translating laboratory discoveries into viable clinical treatments.

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